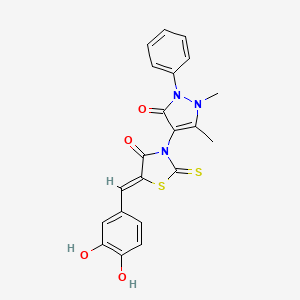![molecular formula C21H26N4O2 B10876383 N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide](/img/structure/B10876383.png)
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide is an organic compound with a complex structure that includes an ethylanilino group, an acetylhydrazono group, and a benzamide group
Métodos De Preparación
The synthesis of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide typically involves multiple steps. One common method includes the reaction of ethylaniline with acetyl chloride to form an intermediate, which is then reacted with hydrazine to form the hydrazono group. This intermediate is further reacted with butylamine and benzoyl chloride to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Análisis De Reacciones Químicas
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparación Con Compuestos Similares
N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide can be compared with similar compounds such as:
N-(2-{2-[2-(Methylamino)acetyl]hydrazono}butyl)benzamide: This compound has a similar structure but with a methylamino group instead of an ethylanilino group.
N-(2-{2-[2-(Phenylamino)acetyl]hydrazono}butyl)benzamide: This compound has a phenylamino group instead of an ethylanilino group. The uniqueness of N1-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide lies in its specific ethylanilino group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C21H26N4O2 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-[(2E)-2-[[2-(N-ethylanilino)acetyl]hydrazinylidene]butyl]benzamide |
InChI |
InChI=1S/C21H26N4O2/c1-3-18(15-22-21(27)17-11-7-5-8-12-17)23-24-20(26)16-25(4-2)19-13-9-6-10-14-19/h5-14H,3-4,15-16H2,1-2H3,(H,22,27)(H,24,26)/b23-18+ |
Clave InChI |
ILVGLMIUTVGHTJ-PTGBLXJZSA-N |
SMILES isomérico |
CC/C(=N\NC(=O)CN(CC)C1=CC=CC=C1)/CNC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCC(=NNC(=O)CN(CC)C1=CC=CC=C1)CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876321.png)
![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)
![4-[(3,4-dimethoxyphenyl)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876335.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876355.png)
![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-4-carbohydrazide](/img/structure/B10876358.png)
![N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B10876361.png)
![Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10876364.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10876374.png)

![(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10876389.png)
